(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride
Overview
Description
“(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride” is a compound with the molecular formula C17H17ClN2S . It has a molecular weight of 316.8 g/mol . This compound is also known by other names such as NSC 146109 HYDROCHLORIDE and S-(10-Methylanthracen-9-yl)methyl Isothiourea Hydrochloride .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The InChI string, which represents the structure of the compound, isInChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14 (12)16 (10-20-17 (18)19)15-9-5-3-7-13 (11)15;/h2-9H,10H2,1H3, (H3,18,19);1H
. The Canonical SMILES representation is CC1=C2C=CC=CC2=C (C3=CC=CC=C13)CSC (=N)N.Cl
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.8 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 3 rotatable bonds . The exact mass of the compound is 316.0800974 g/mol .Scientific Research Applications
p53 Activation
NSC 146109 Hydrochloride is a cell-permeable p53 activator . The p53 protein is a crucial regulator of cell cycle and apoptosis, and its activation can lead to the inhibition of cancer cell growth .
Genotype-Selective Antitumor Agent
This compound acts as a genotype-selective antitumor agent . It selectively inhibits the growth of transformed cells without causing genotoxicity .
Inhibition of MDMX Expression
NSC 146109 Hydrochloride activates p53 by inhibiting MDMX expression . MDMX is a crucial negative regulator of p53, so its inhibition can lead to increased p53 activity .
Breast Cancer Research
NSC 146109 Hydrochloride is used in breast cancer research as it promotes breast cancer cells to undergo apoptosis through activating p53 and inducing the expression of proapoptotic genes .
Cell Viability Assay
This compound displays some selectivity for tumor cells vs. normal cells in an MTT cell viability assay . This makes it a useful tool for studying cell viability and cytotoxicity .
Increase in Endogenous p53 Levels
NSC 146109 Hydrochloride increases the level of endogenous p53 in tumor cells . This can lead to the induction of cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
properties
IUPAC Name |
(10-methylanthracen-9-yl)methyl carbamimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15;/h2-9H,10H2,1H3,(H3,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBMUYOXJUCEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride | |
CAS RN |
59474-01-0 | |
Record name | Pseudourea, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.